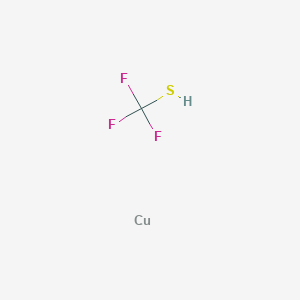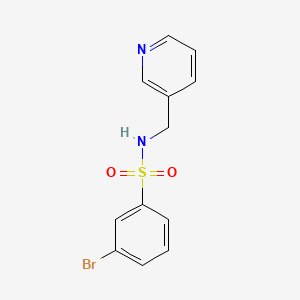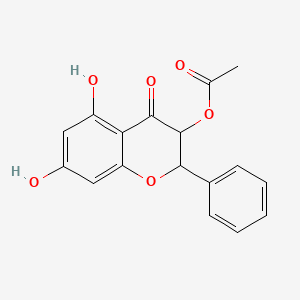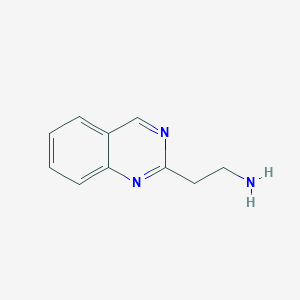![molecular formula C14H20O2 B13405235 Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from the esterification of a carboxylic acid and an alcohol, resulting in a molecule with a characteristic ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate can be synthesized through the esterification of 2-[3-(2-methylpropyl)phenyl]propanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-[3-(2-methylpropyl)phenyl]propanoic acid+methanol→Methyl 2-[3-(2-methylpropyl)phenyl]propanoate+water
Industrial Production Methods
Industrially, esters like this compound can be produced via carboalkoxylation, which involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst such as nickel carbonyl or palladium (0) complexes .
化学反应分析
Types of Reactions
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: An alcohol and an acid or base catalyst.
Major Products
Hydrolysis: 2-[3-(2-methylpropyl)phenyl]propanoic acid and methanol.
Reduction: 2-[3-(2-methylpropyl)phenyl]propanol.
Transesterification: A new ester and an alcohol.
科学研究应用
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
作用机制
The mechanism of action of methyl 2-[3-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl cinnamate: An ester with a similar structure but different aromatic substitution.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl acetate: A simpler ester with a different alkyl group.
Uniqueness
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is unique due to its specific aromatic substitution and the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity .
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
methyl 2-[3-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-12-6-5-7-13(9-12)11(3)14(15)16-4/h5-7,9-11H,8H2,1-4H3 |
InChI 键 |
QADIVLREUOLPGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


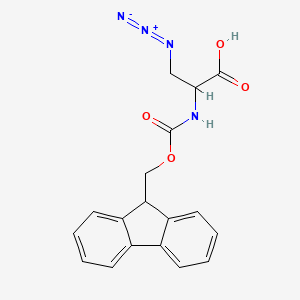


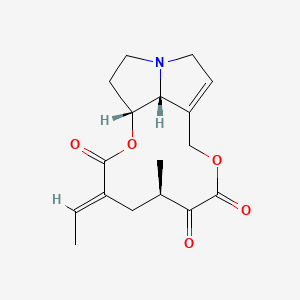
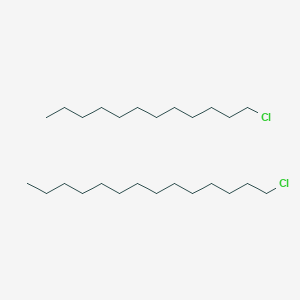

![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
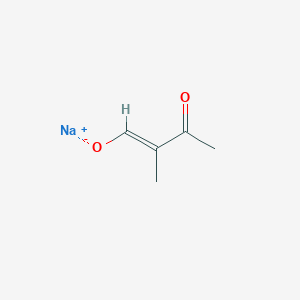
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)

